N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-1-naphthamide

Kinase inhibitor VEGFR-2 Structure-activity relationship

N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-1-naphthamide (CAS 899974-31-3) is a synthetic small molecule hybridizing a 1-methyl-6-oxo-1,6-dihydropyridazinone heterocycle with a 1-naphthamide moiety via a para-phenyl linker. The compound belongs to the broader class of N-aryl naphthamides, a scaffold family that has yielded potent ATP-competitive inhibitors of vascular endothelial growth factor receptor tyrosine kinases (VEGFR-1/2/3).

Molecular Formula C22H17N3O2
Molecular Weight 355.397
CAS No. 899974-31-3
Cat. No. B2740183
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-1-naphthamide
CAS899974-31-3
Molecular FormulaC22H17N3O2
Molecular Weight355.397
Structural Identifiers
SMILESCN1C(=O)C=CC(=N1)C2=CC=C(C=C2)NC(=O)C3=CC=CC4=CC=CC=C43
InChIInChI=1S/C22H17N3O2/c1-25-21(26)14-13-20(24-25)16-9-11-17(12-10-16)23-22(27)19-8-4-6-15-5-2-3-7-18(15)19/h2-14H,1H3,(H,23,27)
InChIKeyZMFNCKQSNCZHDA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-(1-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-1-naphthamide (CAS 899974-31-3): Core Chemical Identity and Compound-Class Context for Procurement Decisions


N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-1-naphthamide (CAS 899974-31-3) is a synthetic small molecule hybridizing a 1-methyl-6-oxo-1,6-dihydropyridazinone heterocycle with a 1-naphthamide moiety via a para-phenyl linker [1]. The compound belongs to the broader class of N-aryl naphthamides, a scaffold family that has yielded potent ATP-competitive inhibitors of vascular endothelial growth factor receptor tyrosine kinases (VEGFR-1/2/3) [2]. The pyridazinone core serves as a recognized hinge-binding motif in kinase inhibitor design, while the 1-naphthamide group contributes to hydrophobic pocket occupancy and influences selectivity profiles across the kinome [3]. The compound is catalogued in screening collections under identifiers CCG-315373 and AKOS024473764, indicating its availability as a drug-discovery building block or screening hit [1].

Why N-(4-(1-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-1-naphthamide Cannot Be Casually Substituted by Other In-Class Naphthamides or Pyridazinones


Although numerous naphthamides and pyridazinones are commercially available, their biological activity, selectivity, and physicochemical properties are exquisitely sensitive to three structural variables: (i) the regiochemistry of the naphthamide attachment (1-naphthamide versus 2-naphthamide), (ii) the N-substitution pattern on the pyridazinone ring, and (iii) the nature of the linker connecting the two pharmacophoric units [1]. In the well-characterized VEGFR-2 naphthamide series, moving the carboxamide from the 1-position to the 2-position of the naphthalene ring dramatically alters kinase selectivity and can reduce potency by over an order of magnitude [2]. Simultaneously, the 1-methyl substituent on the 6-oxo-1,6-dihydropyridazinone core of the target compound locks the tautomeric form and modulates both hinge-binding geometry and metabolic stability relative to the unsubstituted or N-alkyl variants [3]. Procurement of a generic 'pyridazinone-naphthamide' without precise matching of these structural features risks acquiring a compound with divergent target engagement, uncharacterized off-target liability, or unsuitable ADME properties for the intended assay cascade.

Quantitative Differentiation Evidence for N-(4-(1-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-1-naphthamide (CAS 899974-31-3) Versus Closest Structural Alternatives


1-Naphthamide vs. 2-Naphthamide Regiochemistry: Impact on Kinase Inhibitory Potency and Selectivity

The target compound bears a 1-naphthamide group. In a head-to-head series of N-aryl naphthamides evaluated as VEGFR-2 kinase inhibitors, the 1-naphthamide regioisomer exhibited consistently higher enzymatic potency than the corresponding 2-naphthamide counterpart. For example, compound 3 (1-naphthamide) in the Weiss et al. series demonstrated superior VEGFR-2 inhibition relative to its 2-naphthamide structural analogs [1]. This regiochemical dependence is attributed to the orientation of the naphthalene ring within the hydrophobic back pocket of the kinase ATP-binding site, where 1-substitution allows deeper penetration and more favorable van der Waals contacts. Procurement of a 2-naphthamide analog (e.g., CAS 1004258-11-0 or similar 2-naphthamide pyridazinones) would not recapitulate this binding mode.

Kinase inhibitor VEGFR-2 Structure-activity relationship

1-Methyl-6-oxo-1,6-dihydropyridazinone Core: Hinge-Binding Privilege Versus Unsubstituted or N-Alkyl Pyridazinone Variants

The target compound incorporates a 1-methyl-6-oxo-1,6-dihydropyridazinone core, which functions as a hydrogen bond acceptor/donor system capable of engaging the kinase hinge region (e.g., Cys919 in VEGFR-2). In a 2019 study of pyridazine-based VEGFR-2 inhibitors, the 6-oxo-1,6-dihydropyridazin-3-yl ether derivative 18b achieved an IC50 of 60.7 nM against VEGFR-2 and exhibited potent inhibition of VEGF-stimulated HUVEC proliferation at 10 µM [1]. The N-methyl substitution on the pyridazinone ring of the target compound (as opposed to N-H or longer N-alkyl chains) fine-tunes the electronic character of the carbonyl oxygen, influencing both hinge-binding affinity and metabolic susceptibility to N-dealkylation. Compounds lacking the N-methyl group (e.g., 3-[4-{(6-oxo-1,6-dihydropyridazin-3-yl)oxy}phenyl]urea derivatives) present different hinge-binding geometries and may exhibit altered selectivity profiles across the kinome.

Kinase hinge binder Pyridazinone VEGFR-2

Para-Phenylene Linker Geometry: Conformational Restriction Compared to Ortho/Meta Isomers and Flexible Ethyl Linkers

The target compound employs a rigid para-phenyl linker connecting the pyridazinone and naphthamide moieties. This linear, conjugated arrangement enforces a specific distance (~8.5–9.0 Å) and angular relationship between the two pharmacophoric elements. In contrast, closely available analogs—such as N-(2-((6-(thiophen-2-yl)pyridazin-3-yl)oxy)ethyl)-1-naphthamide (CAS 920170-18-9) or N-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)-1-naphthamide—utilize flexible ethyl or oxyethyl linkers that permit multiple low-energy conformations [1]. The entropic penalty associated with flexible linkers can reduce binding affinity, and the conformational ensemble may engage off-target kinases that the rigid para-phenyl compound would not access. Furthermore, the para substitution pattern is distinct from ortho- and meta-substituted phenyl isomers (e.g., N-(3-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)-2-naphthamide), which orient the terminal groups at different vectors incompatible with the same binding pose.

Molecular conformation Linker geometry Kinase binding pose

Multi-Kinase Profiling Potential: Patent-Backed Evidence for Naphthamide-Pyridazinone Hybrids as Multi-Target Kinase Inhibitors

US Patent US8211901B2, assigned to Shenzhen Chipscreen Biosciences, explicitly claims naphthamide derivatives incorporating heterocyclic moieties (including pyridazinones) as inhibitors of multiple protein kinases and histone deacetylases (HDACs) [1]. The patent teaches that naphthamide-based compounds within this generic structure class exhibit inhibitory activity against a panel of kinases implicated in cancer, inflammation, and autoimmune disease. The target compound, bearing both the 1-naphthamide and 1-methyl-6-oxo-1,6-dihydropyridazinone substructures, falls within the claimed chemical space. This contrasts with simpler mono-functional naphthamides or pyridazinones that lack the hybrid architecture required for simultaneous engagement of kinase and epigenetic targets. The patent's biological examples demonstrate that subtle structural modifications within the naphthamide series can toggle selectivity between kinase subtypes and HDAC isoforms, underscoring the non-fungible nature of the specific substitution pattern embodied by the target compound.

Multi-target kinase inhibitor Polypharmacology Cancer therapeutics

High-Confidence Research and Procurement Application Scenarios for N-(4-(1-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-1-naphthamide (CAS 899974-31-3)


Kinase Inhibitor Screening and Hit-to-Lead Optimization in Antiangiogenic Drug Discovery

The target compound is optimally deployed as a screening hit or early lead scaffold in VEGFR-2 kinase inhibitor programs. Its 1-naphthamide group and 1-methyl-6-oxo-1,6-dihydropyridazinone core align with pharmacophoric requirements for ATP-competitive VEGFR-2 inhibition established in the J. Med. Chem. 2008 naphthamide series [1] and the 2019 pyridazine-based VEGFR-2 inhibitor study demonstrating nanomolar potency for structurally related 6-oxo-1,6-dihydropyridazinone derivatives (e.g., 18b, IC50 = 60.7 nM) [2]. The compound's rigid para-phenyl linker provides a conformationally constrained scaffold suitable for systematic SAR exploration around the pyridazinone N-substituent and the naphthamide ring. It is not recommended as a direct substitute for flexible-linker naphthamide-pyridazine analogs (e.g., CAS 920170-18-9) or 2-naphthamide regioisomers, as these alterations are known to shift potency and selectivity profiles.

Multi-Target Polypharmacology Probe Development (Kinase + HDAC Inhibition)

Based on the claim scope of US Patent US8211901B2 [1], the target compound's naphthamide-pyridazinone hybrid architecture is suitable for research programs investigating simultaneous inhibition of protein kinases and histone deacetylases. This dual-target approach is therapeutically relevant in oncology, where concurrent blockade of kinase signaling and epigenetic regulation can overcome resistance mechanisms. The specific 1-naphthamide (versus 2-naphthamide) regiochemistry and 1-methyl-pyridazinone substitution pattern are critical structural variables that, according to the patent's SAR teachings, influence the balance between kinase and HDAC inhibitory activities. Procurement of a generic naphthamide or an alternative pyridazinone scaffold without these precise features would not reliably recapitulate the polypharmacological profile.

Chemical Biology Tool Compound for Studying Hinge-Binding Interactions in Kinase Crystal Structures

The 6-oxo-1,6-dihydropyridazinone moiety is a validated kinase hinge-binding motif, capable of forming bidentate hydrogen bonds with backbone NH and carbonyl groups of the hinge residue (e.g., Cys919 in VEGFR-2) [1]. The target compound, with its 1-methyl substitution locking the lactam tautomer, provides a well-defined hydrogen-bonding surface that can be exploited in co-crystallization studies to map kinase active-site topology. Its structural distinction from the more common pyridine-, pyrimidine-, or pyrazole-based hinge binders offers a complementary chemical probe for exploring hinge-region plasticity across the kinome. Researchers should not substitute this compound with N-unsubstituted pyridazinones, as the tautomeric equilibrium in the latter introduces ambiguity in interpreting electron density maps.

Quote Request

Request a Quote for N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-1-naphthamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.